![molecular formula C9H7NO4 B8052764 7-Methoxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B8052764.png)
7-Methoxybenzo[d]isoxazole-3-carboxylic acid
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Description
7-Methoxybenzo[d]isoxazole-3-carboxylic acid is a chemical compound . It is a derivative of benzo[d]isoxazole-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound is derived from the isoxazole ring, a five-membered heterocyclic moiety . The empirical formula is C9H7NO4 .
Physical And Chemical Properties Analysis
The empirical formula of this compound is C9H7NO4 . The molecular weight is 193.16 .
Safety and Hazards
Future Directions
The development of eco-friendly synthetic strategies for isoxazole derivatives, including 7-Methoxybenzo[d]isoxazole-3-carboxylic acid, is a significant area of research . These compounds have potential applications in drug discovery due to the presence of the isoxazole moiety, which is found in many commercially available drugs .
properties
IUPAC Name |
7-methoxy-1,2-benzoxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-6-4-2-3-5-7(9(11)12)10-14-8(5)6/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQWQWAXIFJJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1ON=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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